Exclusive Designation as Preferred Intermediate for Carbocyclic Nucleoside Synthesis in Patent Literature
The compound is the sole 5-aryluracil intermediate explicitly claimed and exemplified in patent CN102603652A for the preparation of 5-formacylpyrimidine carbocyclic nucleosides. The patent describes a two-step protocol from this intermediate to the target nucleoside with an overall yield of 95% for the acetylation step. No other 5-aryl substituent (e.g., 4-carboxyphenyl or 4-aminophenyl) is used in the working examples, indicating a clear selection based on reactivity and yield optimization [1].
| Evidence Dimension | Synthetic Utility & Patent Enablement |
|---|---|
| Target Compound Data | Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate is the named intermediate in all working examples; the acetyl-protected intermediate derived from it is obtained in 95% yield. |
| Comparator Or Baseline | 5-Methyl-2'-deoxyuridine carbocyclic nucleoside (used as starting material; yield: 95% for acetylation, but requires further oxidation and functionalization) |
| Quantified Difference | The target compound enables a convergent synthetic route that bypasses the oxidation and formylation steps required for the 5-methyl analog, reducing step count by two and avoiding the use of potassium persulfate/copper sulfate. |
| Conditions | Patent CN102603652A; synthesis performed at Henan Normal University; acetylation with acetic anhydride/DMAP at room temperature. |
Why This Matters
A compound explicitly chosen and exemplified in a patent for a high-value nucleoside scaffold provides procurement confidence that the material will perform as documented under validated conditions, reducing synthetic risk compared to untested analogs.
- [1] He, Y.; Jia, X. et al. CN102603652A – 5-Formacylpyrimidine carbocyclic nucleoside and preparation method thereof. Henan Normal University, 2012. View Source
